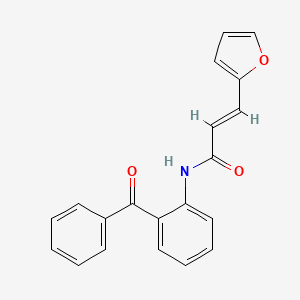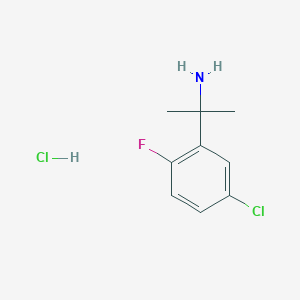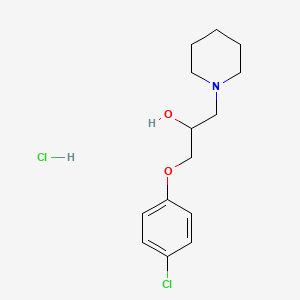
1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenoxy group, a piperidinyl group, and a propanol moiety, making it a versatile molecule for various applications.
准备方法
The synthesis of 1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with piperidine to yield 1-(4-chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
化学反应分析
1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
科学研究应用
1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in developing new drugs or as a pharmacological tool to study disease mechanisms.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.
相似化合物的比较
When compared to similar compounds, 1-(4-Chlorophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
1-(4-Methoxyphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
1-(4-Nitrophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride: The nitro group can significantly alter the compound’s electronic properties and reactivity.
属性
IUPAC Name |
1-(4-chlorophenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c15-12-4-6-14(7-5-12)18-11-13(17)10-16-8-2-1-3-9-16;/h4-7,13,17H,1-3,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTMARNJPZCGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
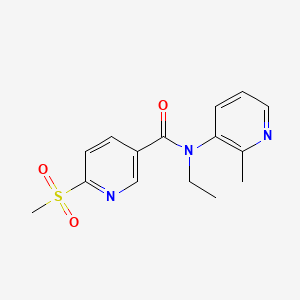
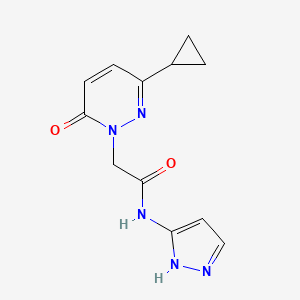
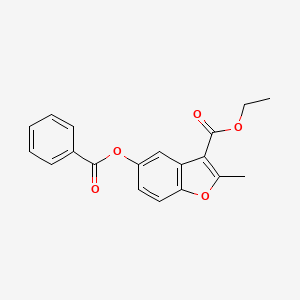
![4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide](/img/structure/B2458796.png)
![N-[4-(tert-butyl)-2,6-dimethylphenyl]-2-chloroacetamide](/img/structure/B2458797.png)
![1-(3-chloro-4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2458801.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B2458802.png)
![1-[5-(2-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2458804.png)
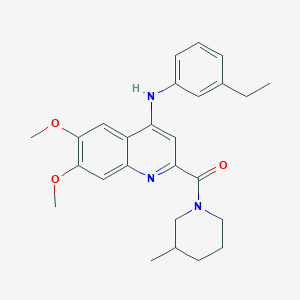
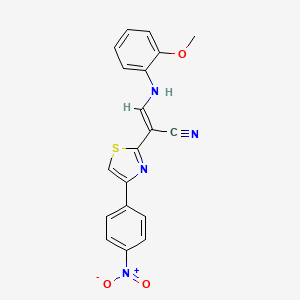
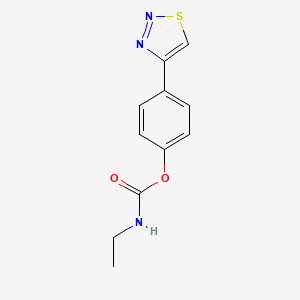
![4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one](/img/structure/B2458809.png)
